
9-Dihydrotaxol
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Overview
Description
9-Dihydrotaxol, also known as this compound, is a useful research compound. Its molecular formula is C47H53NO14 and its molecular weight is 855.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What are the key structural modifications in 9-Dihydrotaxol compared to paclitaxel, and how do they influence bioactivity?
- Methodological Answer : this compound (9-DH-t) is synthesized via selective hydrogenation of the C9-C10 double bond in paclitaxel, as described by Klein et al. (1993) . This modification reduces molecular rigidity, enhancing water solubility while retaining tubulin-binding affinity. Researchers should employ nuclear magnetic resonance (NMR) and X-ray crystallography to confirm structural integrity and compare binding kinetics using in vitro tubulin polymerization assays. Structural analogs like 10-deacetyl-9-DH-t further demonstrate that substituents at C10 impact cytotoxicity and pharmacokinetics .
Q. Which preclinical models are most effective for evaluating 9-DH-t’s antitumor efficacy?
- Methodological Answer : Murine xenograft models (e.g., human breast cancer MDA-MB-435 or murine melanoma B16-F10) are standard for assessing in vivo efficacy. Key metrics include:
- Tumor Weight Inhibition (TWI) : Calculated as $ \text{TWI} = \frac{\text{Control Tumor Weight} - \text{Treated Tumor Weight}}{\text{Control Tumor Weight}} \times 100 $.
- % Increase in Lifespan (%ILS) : Critical for evaluating survival benefits in metastatic models .
- Use paclitaxel as a positive control to benchmark 9-DH-t’s relative efficacy and toxicity.
Q. How does 9-DH-t’s toxicity profile compare to paclitaxel in preclinical studies?
- Methodological Answer : In murine models, 9-DH-t exhibits lower neurotoxicity and myelosuppression due to reduced affinity for P-glycoprotein-mediated efflux. Toxicity assessments should include:
- Maximum Tolerated Dose (MTD) and LD₅₀ determination.
- Histopathological analysis of liver, kidney, and neural tissues.
- Comparative pharmacokinetic parameters (Cmax, AUC) to correlate exposure with toxicity .
Advanced Research Questions
Q. What strategies optimize 9-DH-t’s water solubility without compromising cytotoxicity?
- Methodological Answer : Structural modifications such as:
- C10 deacetylation : Reduces hydrophobicity (e.g., 10-DeAc-9-DH-t) .
- PEGylation : Conjugation with polyethylene glycol to enhance solubility.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.
Validate solubility via HPLC and assess cytotoxicity using IC₅₀ assays in taxane-resistant cell lines (e.g., MCF-7/ADR).
Q. How can researchers resolve contradictions in 9-DH-t’s efficacy data across different tumor models?
- Methodological Answer : Apply a systematic framework:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hormone receptor-positive cancers).
- Hypothesis Testing : Compare tumor microenvironment factors (e.g., pH, hypoxia) using transcriptomic profiling.
- Mechanistic Studies : Use siRNA knockdown to isolate pathways (e.g., apoptosis vs. mitotic arrest) .
Address inconsistencies by standardizing dosing regimens and endpoint criteria .
Q. What pharmacokinetic parameters are critical for translating 9-DH-t from preclinical to clinical studies?
- Methodological Answer : Prioritize:
- Bioavailability : Assess via oral/intravenous routes using LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.
- Metabolic Stability : Incubate with human liver microsomes to identify CYP450 interactions.
- Tissue Distribution : Radiolabeled 9-DH-t with PET imaging in primates .
Q. Data Analysis & Reporting Best Practices
Q. How should researchers document contradictory results in 9-DH-t studies?
- Methodological Answer :
- Transparent Reporting : Clearly state experimental variables (e.g., cell line passage number, solvent used).
- Statistical Rigor : Use ANOVA with post-hoc tests to confirm reproducibility.
- Contextual Interpretation : Discuss contradictions in light of model limitations (e.g., murine vs. human stromal interactions) .
- Public Data Sharing : Deposit raw data in repositories like Figshare for independent validation .
Properties
CAS No. |
148584-53-6 |
---|---|
Molecular Formula |
C47H53NO14 |
Molecular Weight |
855.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H53NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-40,51-53,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,39-,40-,45+,46-,47+/m0/s1 |
InChI Key |
RIYRAFARMCGSSW-UWNPAEFKSA-N |
SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Synonyms |
9(R)-dihydrotaxol 9-dihydro-taxol 9-dihydrotaxol |
Origin of Product |
United States |
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